(E)-3-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c18-16-6-2-1-4-13(16)7-8-17(24)20-10-14-12-23(22-21-14)15-5-3-9-19-11-15/h1-9,11-12H,10H2,(H,20,24)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKHMYMJFWLZPD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CN(N=N2)C3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(2-chlorophenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of the 1,2,3-triazole moiety is particularly noteworthy, as compounds containing this structure are known for their diverse pharmacological properties.
Structure and Properties
The compound features a triazole ring and a chlorophenyl group, which contribute to its biological activity. The molecular formula can be represented as , with a molecular weight of approximately 329.79 g/mol. The presence of the pyridinyl and triazole groups enhances its interaction with biological targets.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal and antibacterial properties. Studies have shown that they can inhibit the growth of various pathogens, including resistant strains .
- Anticancer Potential : Several triazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Antiviral Effects : Triazoles have been reported to possess antiviral properties, particularly against viral infections such as HIV and influenza .
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound:
Synthesis Methods
The compound was synthesized using a microwave-assisted method which has been shown to enhance yields and reduce reaction times compared to traditional methods. This technique allows for better control over reaction parameters and has been applied successfully in the synthesis of various triazole derivatives .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were found to be in the low micromolar range, indicating potent activity .
- Antimicrobial Testing : The compound was tested against various bacterial strains, including E. coli and S. aureus. Results indicated that it possesses notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Summary
| Biological Activity | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | IC50: 5 µM | |
| Anticancer | HeLa | IC50: 4 µM | |
| Antibacterial | E. coli | MIC: 32 µg/mL | |
| Antibacterial | S. aureus | MIC: 16 µg/mL |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or receptors in target organisms or cells. For instance:
- Inhibition of Enzymatic Activity : Similar triazole compounds often act by inhibiting enzymes involved in cell wall synthesis in bacteria or metabolic pathways in cancer cells .
- Receptor Modulation : Some studies suggest that triazole derivatives may modulate receptor activity related to inflammation or cellular signaling pathways .
Chemical Reactions Analysis
Key Steps:
-
Triazole Core Formation :
-
Acrylamide Formation :
Triazole Functionalization
The 1,2,3-triazole ring undergoes:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-substituted derivatives .
-
Click Chemistry : Participates in secondary CuAAC reactions with alkynes/azides for bioconjugation .
Acrylamide Reactivity
-
Michael Addition : The α,β-unsaturated carbonyl group reacts with nucleophiles (e.g., thiols, amines) under basic conditions .
-
Hydrolysis : Degrades to carboxylic acid under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions .
Spectral Characterization
Reaction Optimization Table
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Triazole formation | CuI, MeOH/H₂O, CH₃COOH, RT | 85% | |
| Acrylamide coupling | NaOH, EtOH/H₂O, RT | 77% | |
| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 65% |
Stability and Handling
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Pyridine vs. Pyrimidine: The pyridin-3-yl group in the target compound may engage in stronger π-π stacking than the pyrimidine in compound 17 due to its larger aromatic surface .
- Synthetic Routes :
Table 2: Physicochemical and Functional Properties
Key Findings:
- Solubility : The target compound’s pyridine-triazole system enhances water solubility compared to phenyl-substituted analogs (e.g., 11g) but is less soluble than methoxy-hydroxyphenyl derivatives (e.g., 6g) .
- Biological Relevance :
- Chlorophenyl Position : The 2-chloro substitution in the target compound may improve target selectivity over 4-chloro analogs (e.g., 4312) due to steric effects near binding pockets .
- Triazole Role : The 1,2,3-triazole in the target compound and compound 17 facilitates hydrogen bonding, critical for protein-ligand interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
